molecular formula C15H10BrNO4 B11784056 2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid

2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid

Cat. No.: B11784056
M. Wt: 348.15 g/mol
InChI Key: YHBUWALWWYSPDB-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of both bromine and methoxy groups in the phenyl ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to reduce inflammation . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Properties

Molecular Formula

C15H10BrNO4

Molecular Weight

348.15 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C15H10BrNO4/c1-20-12-4-2-8(6-10(12)16)14-17-11-7-9(15(18)19)3-5-13(11)21-14/h2-7H,1H3,(H,18,19)

InChI Key

YHBUWALWWYSPDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)Br

Origin of Product

United States

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